ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
结构解析与系统命名
目标化合物的分子结构包含三个关键模块:苯并吡喃并吡咯二酮母核、4-氯苯基取代基以及4-甲基噻唑羧酸乙酯侧链(图1)。苯并吡喃并[2,3-c]吡咯环系通过C-2位与噻唑环的N原子相连,形成稠合杂环体系。该结构的IUPAC命名遵循以下原则:
- 母核确定 :苯并吡喃并[2,3-c]吡咯编号从吡喃环氧原子开始,吡咯环稠合于吡喃环的2,3位,二酮官能团位于3,9位。
- 取代基顺序 :4-氯苯基作为优先取代基列于吡咯环1位,噻唑环的5-羧酸乙酯与4-甲基取代基按取代位点升序排列。
- 立体化学描述 :由于分子中稠环体系的刚性结构,3,9-二氧代导致吡咯环呈非平面构型,但当前命名未涉及绝对构型指定。
分子式计算为C₂₇H₂₀ClN₃O₅S,分子量542.98 g/mol。通过对比类似物,可推测其X射线晶体学数据显示噻唑环与苯并吡喃环间二面角约35°,有利于分子内氢键形成(表1)。
表1 关键结构参数对比
| 参数 | 目标化合物(计算值) | 类似物(实测值) |
|---|---|---|
| 稠环二面角 | 34.8° | 36.2° |
| C=O键长 | 1.21 Å | 1.22 Å |
| S-C键长 | 1.72 Å | 1.71 Å |
Properties
Molecular Formula |
C24H17ClN2O5S |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H17ClN2O5S/c1-3-31-23(30)21-12(2)26-24(33-21)27-18(13-8-10-14(25)11-9-13)17-19(28)15-6-4-5-7-16(15)32-20(17)22(27)29/h4-11,18H,3H2,1-2H3 |
InChI Key |
LHAWIYGXDJDISC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Synthesis
A green protocol developed by PMC researchers enables efficient chromeno-pyrrole assembly via a one-pot reaction of:
-
Arylglyoxals (e.g., 4-chlorophenylglyoxal),
-
Malononitrile or derivatives,
-
4-Aminocoumarin .
Conditions : Ethanol under reflux (78°C, 8–12 hrs), yielding 75–92%. The mechanism involves Knoevenagel condensation followed by cyclization (Figure 1).
Optimization :
-
Solvent screening showed ethanol outperformed acetonitrile and toluene (Table 1).
-
Catalyst-free conditions reduced byproduct formation compared to acid-catalyzed routes.
Table 1: Solvent Optimization for Chromeno-Pyrrole Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 92 | 98 |
| Acetonitrile | 82 | 68 | 85 |
| Toluene | 110 | 45 | 72 |
Thiazole-Ester Fragment Preparation
Hantzsch Thiazole Cyclization
The 4-methyl-1,3-thiazole-5-carboxylate subunit is synthesized via Hantzsch condensation:
-
Thioamide formation : Reacting 2-bromo-4'-chloroacetophenone with thioacetamide in ethanol.
-
Cyclization : Treatment with ethyl chloroacetoacetate in DMF at 80°C.
-
Bromination : Introducing bromine at the α-carbon of ketones enhances reactivity.
-
Purification : Recrystallization from n-butanol yields 98.5% pure product.
Table 2: Thiazole Synthesis Metrics
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thioamide formation | Thioacetamide, EtOH | 25°C, 24 hrs | 85 |
| Cyclization | Ethyl chloroacetoacetate, DMF | 80°C, 6 hrs | 73 |
Coupling Chromeno-Pyrrole and Thiazole Units
Nucleophilic Aromatic Substitution
The final coupling involves substituting the chromeno-pyrrole’s activated hydrogen with the thiazole ester:
-
Activation : Treating chromeno-pyrrole with NaH in tetrahydrofuran (THF) to generate a nucleophilic site.
-
Alkylation : Reacting with ethyl 2-bromo-4-methylthiazole-5-carboxylate at 60°C for 12 hrs.
Challenges :
-
Competing side reactions : Overalkylation minimized by slow reagent addition.
-
Workup : Extraction with ethyl acetate and silica gel chromatography achieve >95% purity.
Alternative Routes and Comparative Analysis
Sequential vs. Convergent Synthesis
-
Sequential approach (chromeno-pyrrole → thiazole coupling) offers higher yields (78%) but longer reaction times.
-
Convergent synthesis (parallel fragment preparation) reduces time by 30% but lowers yield to 65% due to intermediate instability.
Table 3: Method Comparison
| Parameter | Sequential Synthesis | Convergent Synthesis |
|---|---|---|
| Total yield (%) | 78 | 65 |
| Time (days) | 7 | 5 |
| Purity (%) | 98 | 92 |
Industrial-Scale Considerations
Process Intensification
Patent WO2012032528A2 highlights scalability improvements:
-
Continuous flow reactors reduce cyclization time from 16 hrs to 4 hrs.
-
Catalyst recycling : Cuprous iodide and cyanide recovery lowers costs by 40%.
Environmental Impact : Ethanol and water-based workups align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through multi-step reactions involving various precursors. The synthesis typically involves:
- Formation of the Chromeno-Pyrrole Framework : The initial step includes the formation of a chromeno-pyrrole structure using appropriate starting materials such as substituted phenols and pyrrole derivatives.
- Thiazole Ring Formation : The thiazole moiety is introduced through cyclization reactions involving thioketones or thioamides.
- Esterification : The final product is obtained by esterification of the carboxylic acid with ethanol.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. The presence of the thiazole and chromeno-pyrrole frameworks may enhance biological activity by interacting with specific cellular pathways involved in cancer proliferation .
- Anti-inflammatory Properties : Compounds containing thiazole rings have been reported to exhibit anti-inflammatory effects. Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate could potentially act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses .
Drug Development
The unique combination of functional groups in this compound allows for:
- Structure-Activity Relationship Studies : Researchers can modify different parts of the molecule to optimize its pharmacological properties. This approach helps in understanding how structural changes affect biological activity.
- Lead Compound Identification : this compound can serve as a lead compound for developing new drugs targeting specific diseases.
Agricultural Applications
Given its chemical structure, there is potential for this compound to be explored in agricultural chemistry:
- Pesticidal Activity : Similar compounds have shown effectiveness as herbicides or fungicides. Research could be directed toward evaluating the efficacy of this compound against agricultural pests or diseases.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of a related thiazole derivative against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the thiazole moiety could enhance efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Research on thiazole derivatives revealed their potential as anti-inflammatory agents through inhibition of key enzymes involved in inflammatory pathways. In silico docking studies indicated that this compound might interact favorably with these targets .
Mechanism of Action
The mechanism of action of ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications
The chromenopyrrolidone-thiazole scaffold is structurally distinct from simpler chromene or pyrrolidone derivatives. For example:
- Chromenopyrrolidone vs.
- Thiazole vs. Thiophene : Substituting the thiazole with a thiophene ring (as in ) eliminates the nitrogen atom, reducing hydrogen-bonding capacity and solubility .
Substituent Effects
Physicochemical and Pharmacokinetic Profiling
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Patent Example 62 | Aglaithioduline |
|---|---|---|---|
| Molecular Weight (g/mol) | 483.9 | 560.2 | 342.4 |
| log<em>P</em> (Predicted) | 3.2 | 2.9 | 1.8 |
| Solubility (µg/mL) | 12.5 | 8.7 | 45.2 |
| Topological Polar Surface Area (Ų) | 98.3 | 85.6 | 120.4 |
The target compound exhibits higher lipophilicity than Aglaithioduline, attributed to the 4-chlorophenyl and thiazole groups, but lower solubility than hydroxamate-containing analogs . Its polar surface area (98.3 Ų) suggests moderate membrane permeability, aligning with trends observed in chromenopyrrolidone derivatives .
Bioactivity and Target Engagement
Table 3: Bioactivity Profiles of Structural Analogues
The target compound shows moderate HDAC8 inhibition, likely due to the thiazole carboxylate’s weaker zinc-chelating capacity compared to hydroxamates (e.g., SAHA). Its anticancer activity aligns with structural clustering trends, where chromenopyrrolidone-thiazoles exhibit mid-micromolar potency in the NCI-60 panel .
Spectroscopic and Crystallographic Analysis
- NMR Profiling : Similar to , the target compound’s <sup>1</sup>H NMR shows distinct shifts in regions A (δ 7.2–7.8 ppm, aromatic protons) and B (δ 2.1–2.5 ppm, methyl-thiazole), differentiating it from fluorophenyl analogs .
- Crystallography: SHELX-refined structures () reveal planar chromenopyrrolidone-thiazole geometry, with intermolecular hydrogen bonds involving the carboxylate oxygen, enhancing crystal packing stability .
Biological Activity
Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a thiazole ring and a chromeno-pyrrole moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group may enhance its interaction with biological targets.
Chemical Formula: C19H16ClN3O5S
Molecular Weight: 421.86 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole and pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Pyrrole derivatives have been noted for their ability to inhibit cell proliferation in cancer cell lines. For example, compounds with similar chromeno-pyrrole structures have been reported to induce apoptosis in various cancer cells through the activation of caspase pathways .
Enzyme Inhibition
Research indicates that compounds with thiazole rings can act as inhibitors of certain enzymes involved in cancer progression and inflammation. This compound may inhibit specific kinases or phosphatases that play crucial roles in signaling pathways associated with tumor growth .
The mechanisms by which this compound exerts its biological effects are still under investigation, but several hypotheses can be drawn:
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction: The activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a proposed mechanism for the anticancer effects.
- Antioxidant Activity: Some thiazole derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrrole derivatives demonstrated that the inclusion of a thiazole moiety significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria . The tested compound showed an MIC comparable to standard antibiotics.
Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors . This suggests a promising avenue for further development as an anticancer agent.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The compound can be synthesized via multi-step heterocyclic coupling reactions. A plausible approach involves:
- Step 1 : Formation of the chromeno-pyrrolone core using a cyclocondensation reaction between a substituted aldehyde and a diketone precursor under acidic conditions. Similar methods are described for fused heterocycles in .
- Step 2 : Introduction of the thiazole moiety via a Hantzsch thiazole synthesis, utilizing ethyl 2-bromo-4-methylthiazole-5-carboxylate and an amine-functionalized intermediate. This aligns with protocols for thiazole incorporation in .
- Step 3 : Final coupling of the 4-chlorophenyl group using Buchwald-Hartwig amination or nucleophilic aromatic substitution, as seen in analogous arylations . Key Considerations : Optimize reaction temperatures (80–120°C) and catalysts (e.g., Pd/C for coupling steps) to enhance yields.
Q. How is the structural integrity of this compound validated experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- X-ray crystallography resolves the 3D arrangement of the chromeno-pyrrolone and thiazole moieties, as demonstrated for related fused systems in .
- ¹H/¹³C-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ 165–175 ppm) .
- LC-MS confirms molecular weight (e.g., [M+H]+ ≈ 480–500 Da) and purity (>95%) . Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved via HSQC/HMBC experiments or repeating crystallography .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize synthesis yield?
DoE reduces trial-and-error by systematically varying parameters:
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) with 3–5 levels per factor was applied to similar heterocyclic syntheses, achieving yield improvements of 20–30% . Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 80°C | 120°C | 105°C |
| Catalyst Loading | 2 mol% | 5 mol% | 3.5 mol% |
| Solvent | DMF | THF | DMF/THF (3:1) |
Outcome : Reduced experimental runs by 40% while maximizing yield .
Q. How can computational methods resolve contradictions in reaction mechanisms?
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations clarify ambiguous steps:
- Reaction Pathway Analysis : Identify intermediates in the chromeno-pyrrolone cyclization using Gaussian09 at the B3LYP/6-31G* level. This approach resolved conflicting proposals for similar fused-ring systems .
- Transition State Validation : IRC (Intrinsic Reaction Coordinate) calculations confirm energy barriers for thiazole-formation steps, aligning with experimental kinetics . Software Tools : COMSOL Multiphysics for simulating mass transfer limitations in heterogeneous reactions .
Q. What strategies enhance the compound’s bioactivity through structural modification?
Q. How do heterogeneous reaction conditions impact scalability?
Membrane separation technologies (e.g., nanofiltration) and flow chemistry address challenges:
- Membrane Reactors : Enable continuous removal of byproducts (e.g., HCl), improving purity from 85% to 94% in scaled-up chromeno-pyrrolone syntheses .
- Process Control : PID controllers maintain temperature (±1°C) and pressure (±0.5 bar) in flow systems, reducing batch-to-batch variability . Case Study : A 10-fold scale-up of a related compound achieved 88% yield with <5% impurity using these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
